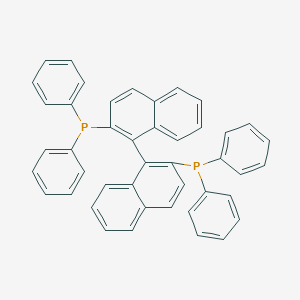

(R)-BINAP

Description

Properties

IUPAC Name |

[1-(2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H32P2/c1-5-19-35(20-6-1)45(36-21-7-2-8-22-36)41-31-29-33-17-13-15-27-39(33)43(41)44-40-28-16-14-18-34(40)30-32-42(44)46(37-23-9-3-10-24-37)38-25-11-4-12-26-38/h1-32H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUALRAIOVNYAIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)P(C7=CC=CC=C7)C8=CC=CC=C8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H32P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40913327 | |

| Record name | 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40913327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

622.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76189-55-4, 98327-87-8, 76189-56-5 | |

| Record name | (+)-BINAP | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76189-55-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | BINAP | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98327-87-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (-)-BINAP | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76189-56-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Binap, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076189554 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Binap, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076189565 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Binap, (+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098327878 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40913327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phosphine, 1,1'-[(1R)-[1,1'-binaphthalene]-2,2'-diyl]bis[1,1-diphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.106.826 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Phosphine, 1,1'-[(1S)-[1,1'-binaphthalene]-2,2'-diyl]bis[1,1-diphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.106.445 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Phosphine, 1,1'-[1,1'-binaphthalene]-2,2'-diylbis[1,1-diphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.880 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BINAP, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4F1X2F8NA3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BINAP, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OX12238KWH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BINAP, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/970O8508MB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

(R)-BINAP: A Comprehensive Technical Guide to its Structure and Chirality

(R)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl , commonly known as (R)-BINAP , is a chiral diphosphine ligand that has established itself as a cornerstone in the field of asymmetric catalysis. Its unique structural features, particularly its C₂-symmetric axial chirality, have made it a "privileged ligand," indispensable for a wide range of enantioselective transformations critical in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals. This technical guide provides an in-depth exploration of the structure, chirality, synthesis, and catalytic applications of this compound, tailored for researchers, scientists, and professionals in drug development.

The Core Structure and the Essence of Chirality

This compound is an organophosphorus compound characterized by two diphenylphosphino groups attached to the 2 and 2' positions of a 1,1'-binaphthyl backbone. The molecule's chirality does not arise from a stereogenic carbon atom but from a phenomenon known as atropisomerism . This axial chirality results from the sterically hindered rotation around the single bond connecting the two naphthalene (B1677914) rings. The bulky diphenylphosphino groups prevent free rotation, leading to two stable, non-superimposable mirror-image conformers: the (R)- and (S)-enantiomers.

The dihedral angle between the two naphthalene rings in BINAP is approximately 90 degrees, and it possesses a natural bite angle of about 93 degrees. This rigid and well-defined chiral environment is crucial for its ability to induce high enantioselectivity in metal-catalyzed reactions.

Below is a diagram illustrating the fundamental structure of this compound.

Technical Guide: Synthesis of (R)-BINAP from (R)-BINOL

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of a robust and widely utilized method for the synthesis of (R)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl, commonly known as (R)-BINAP, from its precursor (R)-1,1'-bi-2-naphthol ((R)-BINOL). This compound is a privileged chiral phosphine (B1218219) ligand, instrumental in a multitude of asymmetric catalytic reactions that are critical in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[1][2] The synthetic strategy detailed herein involves a two-step process commencing with the activation of the hydroxyl groups of (R)-BINOL via triflation, followed by a nickel-catalyzed cross-coupling reaction with diphenylphosphine (B32561).[2] This method is noted for its reliability and high enantiomeric purity of the final product.

Overall Synthetic Pathway

The synthesis of this compound from (R)-BINOL is a concise and efficient process. The hydroxyl groups of (R)-BINOL are first converted to trifluoromethanesulfonate (B1224126) (triflate) groups, which are excellent leaving groups. The resulting (R)-BINOL ditriflate then undergoes a nickel-catalyzed coupling reaction with diphenylphosphine to yield the target molecule, this compound.

Caption: Overall reaction scheme for the synthesis of this compound from (R)-BINOL.

Quantitative Data Summary

The following tables summarize the typical yields and key analytical data for the two stages of the this compound synthesis.

Table 1: Synthesis of (R)-BINOL Ditriflate

| Starting Material | Product | Reagents | Solvent | Typical Yield | Reference |

| (R)-BINOL | (R)-BINOL ditriflate | Triflic anhydride (B1165640), Pyridine (B92270) | Dichloromethane (B109758) | ~94% | [3] |

Table 2: Synthesis of this compound

| Starting Material | Product | Catalyst | Reagents | Solvent | Typical Yield | Enantiomeric Excess (ee) | Reference |

| (R)-BINOL ditriflate | This compound | NiCl₂(dppe) | Diphenylphosphine, DABCO | DMF | ~77% | >99% | [1] |

Experimental Protocols

The following are detailed experimental procedures for the synthesis of this compound from (R)-BINOL.

Stage 1: Preparation of (R)-1,1'-bi-2-naphthol ditriflate

This procedure outlines the conversion of the hydroxyl groups of (R)-BINOL into triflate groups.

Materials:

-

(R)-(+)-1,1'-bi-2-naphthol ((R)-BINOL) (>99% ee)

-

Triflic anhydride (Tf₂O)

-

Anhydrous pyridine

-

Anhydrous dichloromethane (CH₂Cl₂)

-

Silica (B1680970) gel (230-400 mesh)

Procedure:

-

To an oven-dried, 100-mL single-necked flask equipped with a magnetic stirring bar, add (R)-BINOL (8.5 g, 30 mmol).

-

Add anhydrous dichloromethane (60 mL) to the flask.

-

Under a nitrogen atmosphere, cool the flask to 5-10 °C using an ice bath.

-

Add anhydrous pyridine (7.2 mL, 90 mmol) followed by the slow addition of triflic anhydride (20.0 g, 70 mmol).

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight (approximately 17 hours).

-

Add hexane (60 mL) to the reaction mixture.

-

Prepare a pad of silica gel (50 g) in a 150-mL sintered glass funnel and filter the mixture under reduced pressure.

-

Wash the silica gel pad with a 1:1 mixture of hexane and dichloromethane (200 mL).

-

Concentrate the resulting filtrate under vacuum to yield the (R)-BINOL ditriflate as a white solid. The typical yield is around 15.4 g (94%).[3]

Stage 2: Preparation of (R)-(+)-BINAP

This procedure describes the nickel-catalyzed coupling of (R)-BINOL ditriflate with diphenylphosphine.

Materials:

-

(R)-BINOL ditriflate

-

[1,2-Bis(diphenylphosphino)ethane]nickel(II) chloride (NiCl₂(dppe))

-

Diphenylphosphine (Ph₂PH)

-

1,4-Diazabicyclo[2.2.2]octane (DABCO)

-

Anhydrous dimethylformamide (DMF)

Procedure:

-

To an oven-dried, 250-mL single-necked flask equipped with a magnetic stirring bar, add NiCl₂(dppe) (1.1 g, 2 mmol).

-

Purge the flask with nitrogen.

-

Add anhydrous DMF (40 mL) via syringe, followed by diphenylphosphine (2.0 mL, 12 mmol) at room temperature. The solution will turn dark red.

-

Heat the solution to 100 °C for 30 minutes.

-

In a separate flask, dissolve the (R)-BINOL ditriflate (11.0 g, 20 mmol) and DABCO (9.0 g, 80 mmol) in anhydrous DMF (40 mL).

-

Add the solution of the ditriflate and DABCO to the hot catalyst solution.

-

Add additional diphenylphosphine (3 x 2 mL portions) after 1 hour, 3 hours, and 7 hours.

-

Maintain the reaction at 100 °C until the ditriflate is consumed (typically 2-3 days), as monitored by a suitable analytical technique (e.g., TLC or LC).

-

Cool the dark brown solution to -15 to -20 °C using an ice/acetone bath and stir for 2 hours.

-

Filter the resulting solid product.

-

Wash the solid with cold methanol (2 x 20 mL) and dry under vacuum. The isolated product is this compound, typically obtained as a white to off-white crystalline compound in approximately 77% yield.[1]

Visualized Workflows

The following diagrams illustrate the logical flow of the experimental procedures.

References

Quantitative Physical Properties

An In-depth Technical Guide on the Physical Properties of (R)-BINAP

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of (R)-(+)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl, commonly known as this compound. This compound is a chiral phosphine (B1218219) ligand, pivotal in the field of asymmetric catalysis.[1][2][3] Its unique C2-symmetric, atropisomeric structure arises from restricted rotation about the C1-C1' bond connecting the two naphthalene (B1677914) rings, which is a cornerstone of its efficacy in inducing enantioselectivity in a myriad of chemical transformations.[3][4] A thorough understanding of its physical properties is essential for its effective application in synthesis, process development, and formulation.

The physical characteristics of this compound have been extensively documented. The following tables summarize the key quantitative data available for this compound.

Table 1: General Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C44H32P2 | [2][5] |

| Molecular Weight | 622.69 g/mol | [2][5] |

| Appearance | White to off-white or cream-white crystalline powder | [1][6][7] |

| Melting Point | 238-242 °C, 283-286 °C (lit.) | [1][4][5][6][8][9] |

| Boiling Point | 724.3 ± 55.0 °C (Predicted) | [5][6] |

| Crystal Density | 1.236 g/cm³ | [10] |

| Decomposition Temperature (5% weight loss) | 352.3 °C | [10] |

| Glass Transition Temperature (Tg) | 103.08 °C | [10] |

Table 2: Optical Properties of this compound

| Property | Value | Conditions | Reference |

| Specific Optical Rotation [α] | +222° | 20/D, c = 0.5% in benzene (B151609) | [6][8] |

| +240° | c = 0.3 in toluene | [5][6] | |

| Refractive Index | 235° | c = 0.3 in Toluene | [5][6] |

Table 3: Solubility of this compound

| Solvent | Solubility | Reference |

| Water | Insoluble | [5][6] |

| Benzene | Slightly soluble | [2] |

| Chloroform | Slightly soluble | [2] |

| Organic Solvents | Generally soluble | [4][11] |

| DMSO | 5 mg/mL (with ultrasonic and warming to 60°C) | [12] |

Table 4: Spectroscopic Data of this compound

| Technique | Data | Reference |

| ¹³C NMR (125 MHz, CDCl₃) δ | 118.3, 119.4, 123.6, 126.8, 127.4, 128.1, 128.5, 132.1, 132.5, 133.2, 145.5 | [13] |

| ³¹P NMR (162 MHz, CDCl₃) δ | -15.3 | [14] |

| UV-Vis Absorption (in acetonitrile) | λmax = 223 nm (ε = 9800) | [15] |

| Emission (in single crystal) | Major emission maximized at ~520 nm (Fluorescence) and a minor, slightly blue-shifted emission at ~650 nm (Phosphorescence) | [10][16] |

Experimental Protocols

Detailed methodologies for the determination of the key physical properties of this compound are provided below.

Melting Point Determination

The melting point of this compound is determined using a capillary melting point apparatus.[17][18]

Protocol:

-

A small amount of finely powdered this compound is packed into a capillary tube to a height of 1-2 mm.[19][20]

-

The capillary tube is placed in the heating block of the melting point apparatus.[17]

-

For an unknown sample, a rapid heating rate (10-20 °C/min) is used to determine an approximate melting range.[17]

-

A second, fresh sample is then heated slowly, at a rate of 1-2 °C/min, starting from a temperature approximately 20 °C below the estimated melting point.[19]

-

The temperature at which the first liquid appears is recorded as the beginning of the melting range, and the temperature at which the entire sample becomes liquid is the end of the range.[19]

Specific Optical Rotation Measurement

The specific rotation of this compound is measured using a polarimeter.[21][22][23]

Protocol:

-

A solution of this compound is prepared by accurately weighing the solid and dissolving it in a known volume of a specified solvent (e.g., benzene or toluene) in a volumetric flask.[21]

-

The polarimeter tube is rinsed and then filled with the solution, ensuring no air bubbles are present.[24]

-

The polarimeter is calibrated using a blank (the pure solvent).[25]

-

The analyzer is rotated until the two halves of the field of view are equally bright, and the observed angle of rotation (α) is recorded.[24]

-

The specific rotation [α] is calculated using the formula: [α] = α / (c × l) where:

Solubility Determination

A general protocol for determining the solubility of this compound in various solvents is as follows:

Protocol:

-

A known mass of this compound (e.g., 10 mg) is added to a vial containing a known volume of the solvent (e.g., 1 mL).

-

The mixture is agitated, for instance, by vortexing or using a magnetic stirrer, at a controlled temperature.

-

If the solid dissolves completely, more this compound is added incrementally until a saturated solution is formed.

-

If the solid does not dissolve, the mixture can be gently heated or sonicated to facilitate dissolution.[12]

-

Solubility is reported as the mass of solute per volume of solvent (e.g., mg/mL) at a specific temperature. For phosphine ligands, which can be air-sensitive, these operations should be performed under an inert atmosphere.[26]

X-ray Crystallography

The single-crystal X-ray diffraction technique is employed to determine the precise three-dimensional atomic arrangement of this compound in its crystalline state.

Overview of Methodology:

-

High-quality single crystals of this compound are grown from a suitable solvent system.

-

A selected crystal is mounted on a goniometer and placed in an X-ray diffractometer.

-

The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector.

-

The collected data are processed to determine the unit cell dimensions and space group.[10]

-

The crystal structure is solved and refined to yield the atomic coordinates, bond lengths, and bond angles.[27]

Visualization of Structural Relationships

The following diagram illustrates the logical connection between the atropisomeric nature of this compound and its resulting physical properties.

Caption: Logical flow from the molecular structure of this compound to its defining physical properties.

Conclusion

The physical properties of this compound are a direct consequence of its unique, sterically hindered bibenzyl structure, which imparts axial chirality. Its well-defined melting point, specific optical rotation, and characteristic spectroscopic data are crucial parameters for its identification, purity assessment, and effective use in asymmetric synthesis. The provided data and protocols serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development, facilitating the seamless integration of this important chiral ligand into their research and development workflows.

References

- 1. R-BINAP, 98% 76189-55-4 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]

- 2. (R)-(+)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl | 76189-55-4 [chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. BINAP - Wikipedia [en.wikipedia.org]

- 5. chembk.com [chembk.com]

- 6. runvmat.com [runvmat.com]

- 7. strem.com [strem.com]

- 8. This compound - 100MG、500MGサイズ [sigmaaldrich.com]

- 9. synthesiswithcatalysts.com [synthesiswithcatalysts.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. researchgate.net [researchgate.net]

- 15. PhotochemCAD | rac-BINAP [photochemcad.com]

- 16. researchgate.net [researchgate.net]

- 17. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 18. pennwest.edu [pennwest.edu]

- 19. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]

- 20. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 21. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]

- 22. Specific rotation - Wikipedia [en.wikipedia.org]

- 23. cdn.pasco.com [cdn.pasco.com]

- 24. brcmcet.edu.in [brcmcet.edu.in]

- 25. digicollections.net [digicollections.net]

- 26. Metal-phosphine complex - Wikipedia [en.wikipedia.org]

- 27. researchgate.net [researchgate.net]

Solubility of (R)-BINAP in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(R)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl ((R)-BINAP) is a chiral ligand pivotal in asymmetric synthesis, a cornerstone of modern drug development and fine chemical production. Its efficacy in catalytic systems is profoundly influenced by its solubility in the reaction medium. This technical guide provides a comprehensive overview of the solubility of this compound in various organic solvents, details a robust experimental protocol for its determination, and presents a visual workflow to aid in experimental design.

Quantitative Solubility Data

The solubility of this compound is a critical parameter for its application in homogeneous catalysis, dictating the concentration at which it can be effectively employed. While qualitatively understood to be soluble in many common organic solvents, precise quantitative data is not extensively available in peer-reviewed literature. The following table summarizes the available quantitative data and qualitative observations. Researchers are strongly encouraged to determine solubility experimentally for their specific applications and conditions.

| Solvent | Chemical Formula | Solubility (at approx. 20-25°C) | Notes |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | ≥ 0.5 mg/mL (0.80 mM)[1] | Requires heating to 60°C and sonication for dissolution. The hygroscopic nature of DMSO can significantly affect solubility.[1] |

| Dichloromethane (DCM) | CH₂Cl₂ | Data not available | Generally considered soluble. |

| Tetrahydrofuran (THF) | C₄H₈O | Data not available | Generally considered soluble. |

| Toluene | C₇H₈ | Data not available | Generally considered soluble. |

| Dimethylformamide (DMF) | C₃H₇NO | Data not available | Generally considered soluble. |

| Methanol | CH₄O | Data not available | |

| Ethanol | C₂H₆O | Data not available | |

| Acetone | C₃H₆O | Data not available | |

| Ethyl Acetate | C₄H₈O₂ | Data not available | |

| Hexane (B92381) | C₆H₁₄ | Data not available | Likely poorly soluble due to the non-polar nature of hexane and the moderate polarity of this compound. |

| Water | H₂O | Insoluble[2] |

Note: The lack of extensive quantitative data underscores the importance of the experimental protocol provided in the following section.

Experimental Protocol: Determination of this compound Solubility via the Shake-Flask Method

The shake-flask method is a reliable and widely accepted technique for determining the thermodynamic solubility of a solid compound in a solvent. This protocol outlines a detailed procedure for quantifying the solubility of this compound.

1. Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (readable to at least 0.1 mg)

-

Vials with screw caps (B75204) (e.g., 4 mL or 20 mL glass vials)

-

Constant temperature shaker bath or incubator

-

Syringe filters (0.22 µm or 0.45 µm, compatible with the chosen solvent)

-

Syringes

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

2. Procedure:

2.1. Preparation of Saturated Solution:

-

Accurately weigh an excess amount of this compound and transfer it to a vial. An excess is crucial to ensure that a saturated solution is formed. A starting point could be to add approximately 10-20 mg of this compound to 2 mL of the solvent.

-

Pipette a known volume of the desired organic solvent into the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

Place the vial in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time to ensure equilibrium is reached. A minimum of 24 hours is recommended, with 48-72 hours being ideal to ensure thermodynamic equilibrium.

2.2. Sample Collection and Preparation:

-

After the equilibration period, allow the vial to stand undisturbed at the set temperature for at least 2 hours to allow undissolved solid to settle.

-

Carefully draw the supernatant (the clear, saturated solution) into a syringe.

-

Attach a syringe filter to the syringe and filter the solution into a clean, tared vial to remove any undissolved microparticles. This step is critical to avoid artificially high solubility readings.

-

Immediately cap the vial containing the filtrate to prevent solvent evaporation.

2.3. Quantification of Solute Concentration:

Two common methods for quantifying the concentration of this compound in the saturated filtrate are HPLC and gravimetric analysis.

Method A: High-Performance Liquid Chromatography (HPLC)

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area against concentration.

-

Dilute a known volume of the saturated filtrate with the solvent to a concentration that falls within the range of the calibration curve.

-

Inject the diluted filtrate into the HPLC and determine its concentration from the calibration curve.

-

Calculate the original concentration of the saturated solution, accounting for the dilution factor.

Method B: Gravimetric Analysis

-

Accurately weigh the vial containing the filtered saturated solution.

-

Carefully evaporate the solvent from the vial under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of this compound.

-

Once the solvent is completely removed, reweigh the vial containing the dried this compound residue.

-

The mass of the dissolved this compound is the difference between the final and initial weights of the vial.

-

Calculate the solubility in mg/mL or g/L by dividing the mass of the residue by the initial volume of the filtrate.

3. Data Reporting:

Solubility should be reported in standard units such as mg/mL, g/L, or mol/L, and the temperature at which the measurement was performed must be specified.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental determination of this compound solubility.

Caption: Experimental workflow for determining this compound solubility.

By following this comprehensive guide, researchers and professionals in drug development can obtain reliable solubility data for this compound, enabling more informed solvent selection and optimization of reaction conditions for asymmetric synthesis.

References

The Dawn of an Era: Early Applications of (R)-BINAP in Asymmetric Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The advent of 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) in 1980, a chiral diphosphine ligand developed by Ryoji Noyori and his collaborators, marked a pivotal moment in the field of asymmetric synthesis.[1] Its C2-symmetric, atropisomeric structure, arising from restricted rotation about the C-C bond connecting the two naphthalene (B1677914) rings, provided an unprecedented level of stereochemical control in a variety of metal-catalyzed reactions. This technical guide delves into the seminal early applications of the (R)-enantiomer of BINAP, showcasing its profound impact on the synthesis of enantiomerically enriched compounds. We will explore the pioneering work in asymmetric hydrogenation, isomerization, and intramolecular Heck reactions, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying processes.

Asymmetric Hydrogenation: A Revolution in Stereoselective Reductions

The catalytic asymmetric hydrogenation of unsaturated compounds using ruthenium-(R)-BINAP complexes was one of the earliest and most impactful applications of this novel ligand. This technology provided a highly efficient and practical method for the synthesis of chiral alcohols and other reduced products with exceptional levels of enantiomeric excess (e.e.).

Hydrogenation of Functionalized Ketones

Noyori and his group demonstrated the remarkable efficacy of Ru-(R)-BINAP catalysts for the asymmetric hydrogenation of β-keto esters, a class of compounds readily available and synthetically versatile.[2] This reaction provided a direct route to optically active β-hydroxy esters, which are valuable chiral building blocks.

Table 1: Asymmetric Hydrogenation of β-Keto Esters with Ru-(R)-BINAP Complexes

| Substrate | Catalyst | Solvent | H₂ Pressure (atm) | Temp (°C) | Time (h) | Yield (%) | e.e. (%) | Reference |

| Methyl acetoacetate (B1235776) | RuCl₂[(R)-BINAP] | Methanol (B129727) | 100 | 20-30 | 12 | >98 | 99 (R) | [2] |

| Ethyl acetoacetate | RuCl₂[this compound] | Ethanol | 100 | 25 | 48 | 100 | 98 (R) | [2] |

| Methyl 3-oxopentanoate | RuBr₂[this compound] | Methanol | 100 | 25 | 24 | 100 | 99 (R) | [2] |

| Methyl benzoylacetate | RuCl₂[this compound] | Methanol/CH₂Cl₂ | 100 | 50 | 20 | 100 | 92 (R) | [2] |

Experimental Protocol: Asymmetric Hydrogenation of Methyl Acetoacetate [3][4]

This procedure is adapted from the work of Noyori and his coworkers.

Catalyst Preparation: [this compound]RuCl₂

A solution of [RuCl₂(cod)]n (cod = 1,5-cyclooctadiene) and a stoichiometric amount of this compound in toluene (B28343) is heated at reflux under an argon atmosphere for 2 hours. The resulting solution is then concentrated, and the catalyst is precipitated by the addition of hexane. The solid is collected by filtration, washed with hexane, and dried under vacuum.

Hydrogenation Procedure

-

A 100-mL glass autoclave is charged with a solution of methyl acetoacetate (1.16 g, 10 mmol) in anhydrous, degassed methanol (20 mL).

-

The RuCl₂[this compound] catalyst (8.3 mg, 0.01 mmol, S/C = 1000) is added to the solution under a stream of argon.

-

The autoclave is sealed, purged with hydrogen gas three times, and then pressurized with hydrogen to 100 atm.

-

The reaction mixture is stirred at 30°C for 12 hours.

-

After releasing the hydrogen pressure, the solvent is removed under reduced pressure.

-

The residue is purified by distillation to afford methyl (R)-3-hydroxybutanoate.

Caption: Catalytic cycle for the Ru-(R)-BINAP-catalyzed asymmetric hydrogenation of a ketone.

Hydrogenation of Allylic Alcohols

The enantioselective hydrogenation of allylic alcohols using Ru-(R)-BINAP complexes provided a powerful tool for the synthesis of chiral saturated alcohols, where the stereochemistry is set at a carbon atom adjacent to the newly formed stereocenter. A notable early example is the hydrogenation of geraniol (B1671447) to (R)-citronellol.

Table 2: Asymmetric Hydrogenation of Allylic Alcohols with Ru-(R)-BINAP Complexes

| Substrate | Catalyst | Solvent | H₂ Pressure (atm) | Temp (°C) | Time (h) | Yield (%) | e.e. (%) | Reference |

| Geraniol | Ru(OAc)₂[this compound] | Methanol | 30 | 20 | 12 | 97 | 96 (R) | [5] |

| Nerol | Ru(OAc)₂[this compound] | Methanol | 30 | 20 | 12 | 95 | 98 (R) | [5] |

| (E)-3-Methyl-2-penten-1-ol | Ru(OAc)₂[this compound] | Methanol | 100 | 25 | 24 | 98 | 95 (R) | [5] |

Experimental Protocol: Asymmetric Hydrogenation of Geraniol [5]

Catalyst Preparation: Ru(OAc)₂[this compound]

A mixture of [RuCl₂(cod)]n and this compound in toluene is heated, followed by treatment with sodium acetate (B1210297) in tert-butanol (B103910) to yield the diacetate complex.

Hydrogenation Procedure

-

A solution of geraniol (1.54 g, 10 mmol) in degassed methanol (10 mL) is placed in a stainless-steel autoclave.

-

The Ru(OAc)₂[this compound] catalyst (8.5 mg, 0.01 mmol, S/C = 1000) is added under an argon atmosphere.

-

The autoclave is purged with hydrogen and then pressurized to 30 atm.

-

The mixture is stirred at 20°C for 12 hours.

-

After releasing the pressure, the solvent is evaporated.

-

The product, (R)-citronellol, is isolated by column chromatography on silica (B1680970) gel.

Asymmetric Isomerization: The Takasago Process for (-)-Menthol

A landmark industrial application of this compound emerged in the early 1980s with the Takasago International Corporation's process for the synthesis of (-)-menthol.[6][7] This process utilizes a rhodium-(R)-BINAP catalyzed asymmetric isomerization of the prochiral allylic amine, N,N-diethylgeranylamine, to the chiral enamine, (R)-N,N-diethyl-3,7-dimethyl-6-octen-1-amine, with outstanding enantioselectivity.

Table 3: Asymmetric Isomerization of N,N-Diethylgeranylamine

| Substrate | Catalyst | Solvent | Temp (°C) | Time (h) | Conversion (%) | e.e. (%) | Reference |

| N,N-Diethylgeranylamine | [Rh(this compound)(cod)]ClO₄ | THF | 80 | 23 | >99 | 96-99 (R) | [6] |

Experimental Protocol: Asymmetric Isomerization of N,N-Diethylgeranylamine (Conceptual)

Detailed industrial protocols are proprietary, but a representative laboratory-scale procedure is as follows:

-

In a nitrogen-purged flask, [Rh(this compound)(cod)]ClO₄ (S/C ratio typically > 10,000) is dissolved in anhydrous THF.

-

N,N-diethylgeranylamine is added, and the mixture is heated to 80°C.

-

The reaction is monitored by GC until complete conversion is observed.

-

The resulting enamine is then hydrolyzed with aqueous acid to afford (R)-(+)-citronellal, which is subsequently cyclized and hydrogenated to produce (-)-menthol.

Caption: Workflow for the Takasago synthesis of (-)-menthol.

Asymmetric Intramolecular Heck Reaction

In 1989, pioneering work by both the Shibasaki and Overman groups demonstrated the utility of this compound in palladium-catalyzed asymmetric intramolecular Heck reactions.[8] This transformation enabled the enantioselective construction of cyclic structures containing quaternary carbon stereocenters, a significant challenge in organic synthesis.

Shibasaki's Desymmetrization Approach

Shibasaki and coworkers reported the desymmetrization of a prochiral diene via an asymmetric intramolecular Heck reaction to construct a cis-decalin ring system.

Table 4: Asymmetric Intramolecular Heck Reaction (Shibasaki)

| Substrate | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) | e.e. (%) | Reference |

| (Z)-4-(2-Iodophenyl)-4-methyl-1,6-heptadiene | Pd(OAc)₂ (10 mol%), this compound (12 mol%), Ag₂CO₃ (2 equiv) | NMP | 60 | 24 | 71 | 46 | [9] |

Overman's Quaternary Center Formation

Overman's group developed a method for the enantioselective synthesis of spirocyclic compounds containing a quaternary carbon center through a similar strategy.

Table 5: Asymmetric Intramolecular Heck Reaction (Overman)

| Substrate | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) | e.e. (%) | Reference |

| 2-(3-Butenyl)-2-(2-(triflyloxy)phenyl)cyclopentanone | Pd(OAc)₂ (10 mol%), this compound (12 mol%), PPh₃ (20 mol%), Proton Sponge (1.2 equiv) | Benzene | 50 | 48 | 81 | 80 | [10][11] |

Experimental Protocol: Asymmetric Intramolecular Heck Reaction (General)

-

To a solution of the aryl or vinyl triflate/halide substrate in an appropriate anhydrous solvent (e.g., NMP, benzene) is added the palladium source (e.g., Pd(OAc)₂), this compound, and a base (e.g., Ag₂CO₃, Proton Sponge).

-

The reaction mixture is degassed and heated under an inert atmosphere until the starting material is consumed (as monitored by TLC or GC).

-

The reaction is cooled to room temperature, diluted with a suitable solvent (e.g., ether), and filtered through a pad of celite.

-

The filtrate is washed with water and brine, dried over an anhydrous salt (e.g., MgSO₄), and concentrated in vacuo.

-

The crude product is purified by flash column chromatography.

References

- 1. cytothesis.us [cytothesis.us]

- 2. pubs.acs.org [pubs.acs.org]

- 3. orgsyn.org [orgsyn.org]

- 4. orgsyn.org [orgsyn.org]

- 5. benchchem.com [benchchem.com]

- 6. Menthol - A Cool Place -Page 1 [leffingwell.com]

- 7. Aroma Ingredients | Takasago International Corporation [takasago.com]

- 8. macmillan.princeton.edu [macmillan.princeton.edu]

- 9. academic.oup.com [academic.oup.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. experts.umn.edu [experts.umn.edu]

(R)-BINAP Coordination Chemistry with Transition Metals: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the coordination chemistry of the chiral diphosphine ligand (R)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl, commonly known as (R)-BINAP, with key transition metals. Renowned for its pivotal role in asymmetric catalysis, this compound's unique C₂-symmetric chiral scaffold has been instrumental in the development of highly enantioselective reactions. This document details the synthesis, structural characteristics, and catalytic applications of this compound-metal complexes, with a focus on ruthenium, rhodium, and palladium. Experimental protocols, quantitative structural and spectroscopic data, and mechanistic diagrams are provided to serve as a valuable resource for researchers in academia and industry.

Core Principles of this compound and its Metal Complexes

This compound is a C₂-symmetric ligand possessing axial chirality due to restricted rotation (atropisomerism) around the C1-C1' bond connecting the two naphthyl rings. This well-defined three-dimensional structure is the foundation of its ability to induce high levels of stereocontrol in metal-catalyzed reactions. When coordinated to a transition metal, the four phenyl groups on the phosphorus atoms create a chiral pocket that dictates the facial selectivity of substrate binding, thereby controlling the stereochemical outcome of the reaction. The primary transition metals utilized with this compound in asymmetric catalysis are ruthenium (Ru), rhodium (Rh), and palladium (Pd).

Synthesis of this compound-Transition Metal Complexes

The preparation of well-defined this compound-metal complexes is crucial for their successful application in asymmetric catalysis. Below are detailed experimental protocols for the synthesis of representative ruthenium, rhodium, and palladium precatalysts.

Experimental Protocol: Synthesis of Dichloro[(R)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl]ruthenium(II)

Materials:

-

[RuCl₂(cod)]n (dichloro(1,5-cyclooctadiene)ruthenium(II) polymer)

-

This compound

-

Toluene (B28343), anhydrous and deoxygenated

-

Ethanol (B145695), absolute, deoxygenated

Procedure:

-

Under an inert atmosphere (e.g., argon or nitrogen), a Schlenk flask is charged with [RuCl₂(cod)]n (1.0 eq) and this compound (1.05 eq).

-

Anhydrous, deoxygenated toluene is added, and the mixture is stirred at reflux for 4-6 hours. The reaction progress can be monitored by the dissolution of the starting materials and a color change to a deep red or brown solution.

-

After cooling to room temperature, the solvent is removed under reduced pressure.

-

The resulting solid is washed with deoxygenated ethanol to remove any unreacted starting materials and byproducts.

-

The product, RuCl₂[this compound], is dried under vacuum to yield a stable, air-sensitive solid.

Experimental Protocol: Synthesis of (R)-BINAPrhodium(I) tetrafluoroborate

Materials:

-

[Rh(cod)₂]BF₄ (bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate)

-

This compound

-

Dichloromethane (B109758), anhydrous and deoxygenated

-

Diethyl ether, anhydrous and deoxygenated

Procedure:

-

In a glovebox or under a strict inert atmosphere, a solution of [Rh(cod)₂]BF₄ (1.0 eq) in anhydrous, deoxygenated dichloromethane is prepared.

-

A solution of this compound (1.0 eq) in the same solvent is added dropwise to the rhodium precursor solution at room temperature with stirring.

-

The reaction mixture is stirred for 1-2 hours, during which time a color change is typically observed.

-

The reaction volume is reduced under vacuum, and the product is precipitated by the addition of anhydrous, deoxygenated diethyl ether.

-

The resulting solid is collected by filtration, washed with diethyl ether, and dried under vacuum to afford [Rh(this compound)(cod)]BF₄ as a crystalline solid.[1]

Experimental Protocol: Synthesis of Dichloro[(R)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl]palladium(II)

Materials:

-

PdCl₂(CH₃CN)₂ (bis(acetonitrile)dichloropalladium(II))

-

This compound

-

Benzene (B151609) or Toluene, anhydrous and deoxygenated

-

Hexane (B92381), anhydrous and deoxygenated

Procedure:

-

Under an inert atmosphere, PdCl₂(CH₃CN)₂ (1.0 eq) and this compound (1.0 eq) are dissolved in anhydrous, deoxygenated benzene or toluene.

-

The solution is stirred at room temperature for 1-2 hours.

-

The solvent is partially removed under reduced pressure to induce precipitation.

-

Anhydrous, deoxygenated hexane is added to complete the precipitation of the product.

-

The solid is collected by filtration, washed with hexane, and dried under vacuum to yield PdCl₂[this compound].

Structural Characterization

The steric and electronic properties of this compound-metal complexes, which are critical to their catalytic performance, are defined by their three-dimensional structures. X-ray crystallography provides precise data on bond lengths, bond angles, and torsion angles, offering insights into the chiral environment around the metal center.

Selected Structural Data of this compound Transition Metal Complexes

| Complex | Metal-P Bond Length (Å) | P-M-P Bite Angle (°) | Dihedral Angle (naphthyl-naphthyl) (°) |

| RuCl₂[this compound] | 2.359(2), 2.404(2) | 91.34(8) | ~70-75 |

| [Rh(this compound)(cod)]BF₄ | 2.334(3), 2.379(3) | 91.4(1) | ~70-75 |

| [Rh(this compound)(acetone)₂]BF₄ | 2.31, 2.32 | 92.5 | Not Reported |

| PdCl₂[this compound] | 2.25, 2.26 | 93.2 | ~70-75 |

Note: The provided data is a representative compilation from various sources and may vary slightly depending on the specific crystal structure and counter-ions.

Spectroscopic Properties

Spectroscopic techniques are essential for the characterization of this compound-metal complexes in solution and in the solid state. ³¹P NMR and Infrared (IR) spectroscopy are particularly informative.

³¹P NMR Spectroscopy

³¹P NMR spectroscopy is a powerful tool for probing the coordination of the phosphine (B1218219) ligands to the metal center. The chemical shift (δ) of the phosphorus atoms is sensitive to the electronic environment and coordination geometry.

| Complex | Solvent | ³¹P Chemical Shift (δ, ppm) |

| This compound | CDCl₃ | -14.8 |

| RuCl₂[this compound] | CDCl₃ | ~40-50 (broad) |

| [Rh(this compound)(cod)]BF₄ | CDCl₃ | ~15-20 (d, J(Rh-P) ≈ 150 Hz) |

| PdCl₂[this compound] | CDCl₃ | ~20-25 |

Note: Chemical shifts can vary with solvent and temperature.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the vibrational modes of the complex, including the metal-ligand bonds and the internal vibrations of the BINAP ligand.

| Complex | Key IR Bands (cm⁻¹) | Assignment |

| RuCl₂[this compound] | ~3050, 1480, 1435, 695 | C-H (aromatic), P-Ph |

| [Rh(this compound)(cod)]BF₄ | ~1080 (strong, broad) | B-F stretch of BF₄⁻ |

| PdCl₂[this compound] | ~340 (strong) | Pd-Cl stretch |

Catalytic Applications and Mechanistic Insights

This compound-transition metal complexes are highly effective catalysts for a wide range of asymmetric transformations, most notably hydrogenation and C-C bond-forming reactions.

Asymmetric Hydrogenation with Ru-(R)-BINAP Complexes

Ruthenium-(R)-BINAP complexes are preeminent catalysts for the asymmetric hydrogenation of a variety of functionalized olefins and ketones, delivering products with high enantiomeric excess (ee).[2]

Workflow for Ru-(R)-BINAP Catalyzed Asymmetric Hydrogenation:

Caption: Workflow of Ru-(R)-BINAP catalyzed asymmetric hydrogenation.

The catalytic cycle is believed to involve the formation of a ruthenium hydride species, which coordinates to the substrate. Subsequent migratory insertion of the hydride to the double bond and reductive elimination releases the chiral product and regenerates the active catalyst.[3]

Asymmetric Allylic Alkylation with Pd-(R)-BINAP Complexes

Palladium-(R)-BINAP complexes are widely used in asymmetric allylic alkylation (AAA) reactions, a powerful method for the enantioselective formation of C-C, C-N, and C-O bonds.[4][5]

Catalytic Cycle of Pd-(R)-BINAP Catalyzed Asymmetric Allylic Alkylation:

Caption: Catalytic cycle of Pd-(R)-BINAP catalyzed AAA.

The mechanism involves the oxidative addition of a Pd(0)-(R)-BINAP complex to an allylic substrate to form a π-allyl palladium(II) intermediate. The chiral ligand environment then directs the stereoselective attack of a nucleophile to one of the termini of the π-allyl ligand, followed by reductive elimination to yield the chiral product and regenerate the Pd(0) catalyst.[4]

Conclusion

The coordination chemistry of this compound with transition metals, particularly ruthenium, rhodium, and palladium, has provided a powerful toolkit for asymmetric catalysis. The well-defined chiral environment created by the this compound ligand allows for a high degree of stereocontrol in a variety of important organic transformations. This guide has provided an overview of the synthesis, structural and spectroscopic characterization, and catalytic applications of these remarkable complexes. The detailed experimental protocols and compiled data serve as a practical resource for researchers aiming to utilize this compound-metal catalysts in their own work. Further research into the modification of the BINAP ligand and the exploration of its coordination to other transition metals continues to expand the horizons of asymmetric catalysis.

References

Spectroscopic Data for (R)-BINAP Complexes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (R)-BINAP [(R)-(+)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl] complexes, a cornerstone of asymmetric catalysis. The unique C₂-symmetric, atropisomeric structure of this compound imparts a well-defined chiral environment upon coordination to a metal center, enabling high enantioselectivity in a wide range of chemical transformations. This document is designed to be a practical resource, offering tabulated spectroscopic data for easy comparison, detailed experimental protocols for key analytical techniques, and visualizations of relevant catalytic cycles.

Data Presentation: Spectroscopic Data of this compound Complexes

The following tables summarize key spectroscopic data for a variety of this compound-metal complexes, providing a comparative reference for researchers.

Table 1: ³¹P NMR Spectroscopic Data

The ³¹P NMR chemical shift is highly sensitive to the electronic environment of the phosphorus atom and the coordination geometry of the complex.

| Complex | Solvent | Chemical Shift (δ) [ppm] | Coupling Constant (J) [Hz] |

| This compound | CDCl₃ | -1.5 | - |

| [RuCl₂(this compound)]₂(NEt₃) | CDCl₃ | 42.5 (d), 48.9 (d) | J(P-P) = 46 |

| [Rh(this compound)(COD)]BF₄ | CD₂Cl₂ | 14.8 (d) | J(Rh-P) = 147 |

| [PdCl₂(this compound)] | CDCl₃ | 23.6 | - |

| [Au₂Cl₂(this compound)] | CDCl₃ | 29.7 | - |

Table 2: ¹H NMR Spectroscopic Data (Aromatic Region)

The ¹H NMR spectra of this compound complexes exhibit complex multiplets in the aromatic region due to the numerous phenyl and naphthyl protons. The chemical shifts are influenced by the metal center and the overall geometry of the complex.

| Complex | Solvent | Aromatic Proton Chemical Shifts (δ) [ppm] |

| This compound | CDCl₃ | 6.8 - 8.0 |

| [RuCl₂(this compound)]₂(NEt₃) | CD₂Cl₂ | 6.5 - 8.2 |

| [Rh(this compound)(COD)]BF₄ | CD₂Cl₂ | 6.7 - 8.1 |

| [PdCl₂(this compound)] | CDCl₃ | 7.0 - 8.3 |

Table 3: Infrared (IR) Spectroscopy Data

IR spectroscopy is a valuable tool for identifying characteristic vibrational modes of the this compound ligand and other functional groups within the complex.

| Complex | Key Vibrational Bands (ν) [cm⁻¹] | Assignment |

| This compound | 3055, 1480, 1435, 695 | P-Ph, C=C (aromatic) |

| [RuCl₂(this compound)]₂(NEt₃) | ~1435 | P-Ph stretch |

| [PdCl₂(this compound)] | ~515 | Pd-P stretch |

Table 4: UV-Vis Spectroscopy Data

UV-Vis spectroscopy provides information about the electronic transitions within the this compound complexes. The absorption maxima can be influenced by the metal, its oxidation state, and the coordination environment.

| Complex | Solvent | λ_max [nm] (ε [M⁻¹cm⁻¹]) | Assignment |

| This compound | THF | ~280, ~330 | π-π* (naphthyl) |

| [Pd(this compound)(OAc)₂] | CH₂Cl₂ | ~340 | Ligand-to-metal charge transfer (LMCT) |

| [Rh(this compound)(COD)]BF₄ | CH₂Cl₂ | ~350, ~430 | d-d transitions, LMCT |

Table 5: Circular Dichroism (CD) Spectroscopy Data

CD spectroscopy is a powerful technique for studying chiral molecules. The Cotton effects observed in the CD spectra of this compound complexes are characteristic of their atropisomeric chirality and can be influenced by the metal and solvent.

| Complex | Solvent | λ [nm] (Δε or [θ]) |

| This compound | CH₂Cl₂ | Positive Cotton effect ~235 nm, negative ~260 nm |

| [Pd(this compound)(OTf)₂] | CH₂Cl₂ | Multiple Cotton effects in the 250-350 nm region |

Experimental Protocols

Detailed methodologies for the synthesis and spectroscopic analysis of this compound complexes are crucial for reproducible research.

Synthesis of [RuCl₂(this compound)]₂(NEt₃)

This protocol outlines the synthesis of a widely used ruthenium precatalyst for asymmetric hydrogenation.

Materials:

-

[Ru(cod)Cl₂]n (cod = 1,5-cyclooctadiene)

-

This compound

-

Toluene (B28343), anhydrous

-

Triethylamine (B128534) (NEt₃), anhydrous

Procedure:

-

Under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.05 eq) to a suspension of [Ru(cod)Cl₂]n (1.0 eq) in anhydrous toluene.

-

Heat the mixture to reflux for 4-6 hours. The solution will typically turn from a yellow suspension to a brown solution.

-

Cool the reaction mixture to room temperature.

-

Add anhydrous triethylamine (2.5 eq) and stir for 30 minutes.

-

Reduce the volume of the solvent under vacuum to induce precipitation.

-

Filter the resulting brown solid, wash with cold toluene and then pentane, and dry under vacuum.

-

The product, [RuCl₂(this compound)]₂(NEt₃), is an air-sensitive solid and should be stored under an inert atmosphere.

Spectroscopic Analysis Protocols

Sample Preparation (for air-sensitive complexes):

-

In a glovebox or using Schlenk techniques, weigh the this compound complex (typically 5-10 mg) into an NMR tube.

-

Add the desired deuterated solvent (e.g., CDCl₃, CD₂Cl₂, C₆D₆; ~0.6 mL), which has been previously degassed and stored over molecular sieves.

-

Cap the NMR tube securely.

-

If a sealed tube is required for long-term or variable-temperature studies, the sample can be flame-sealed under vacuum.

³¹P NMR Acquisition:

-

Spectrometer: A multinuclear NMR spectrometer operating at a suitable frequency for ³¹P (e.g., 162 MHz on a 400 MHz instrument).

-

Reference: 85% H₃PO₄ as an external standard (δ = 0 ppm).

-

Technique: Proton-decoupled ³¹P{¹H} NMR is typically used to obtain sharp singlets or doublets.

-

Parameters: Adjust the spectral width to cover the expected chemical shift range for phosphine (B1218219) ligands and their complexes (e.g., -50 to 150 ppm). A relaxation delay of 2-5 seconds is generally sufficient.

¹H NMR Acquisition:

-

Spectrometer: A standard high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Reference: The residual solvent peak is typically used as an internal reference (e.g., CDCl₃ at δ = 7.26 ppm).

-

Parameters: A standard ¹H NMR acquisition protocol is used. The aromatic region (typically 6.5-8.5 ppm) should be carefully integrated and analyzed.

Attenuated Total Reflectance (ATR)-FTIR:

-

Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum of the clean, empty ATR crystal.

-

Place a small amount of the solid this compound complex onto the ATR crystal, ensuring good contact.

-

Record the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance spectrum.

-

Solvent: Choose a UV-transparent solvent in which the complex is soluble and stable (e.g., dichloromethane, acetonitrile, THF).

-

Blank: Use a cuvette filled with the pure solvent to record a baseline correction.

-

Sample Preparation: Prepare a dilute solution of the this compound complex of a known concentration. The concentration should be adjusted so that the maximum absorbance is within the linear range of the spectrophotometer (typically < 1.5).

-

Acquisition: Record the spectrum over the desired wavelength range (e.g., 200-800 nm).

-

Sample Preparation: Prepare a solution of the this compound complex in a suitable, transparent solvent. The concentration and path length of the cuvette should be chosen to maintain an absorbance of less than 1.0 at the wavelength of interest to avoid saturation of the detector.

-

Blank: Record the spectrum of the solvent in the same cuvette to be used for the sample.

-

Acquisition: Record the CD spectrum of the sample over the desired wavelength range. The instrument measures the difference in absorbance of left and right circularly polarized light (ΔA).

-

Data Conversion: The raw data (ΔA) is often converted to molar ellipticity ([θ]) using the following equation: [θ] = (ΔA × 100 × M) / (c × l), where M is the molar mass, c is the concentration in g/L, and l is the path length in cm.

Mandatory Visualization

The following diagrams, generated using the DOT language, illustrate key catalytic cycles and workflows involving this compound complexes.

Asymmetric Hydrogenation of a Prochiral Ketone

This diagram illustrates the generally accepted mechanism for the asymmetric hydrogenation of a ketone catalyzed by a Ru-(R)-BINAP-diamine complex.

(R)-BINAP: A Comprehensive Technical Guide to its Commercial Availability, Suppliers, and Application in Asymmetric Catalysis

For Researchers, Scientists, and Drug Development Professionals

(R)-(+)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl , commonly known as (R)-BINAP , is a chiral phosphine (B1218219) ligand of paramount importance in the field of asymmetric synthesis. Its unique C₂-symmetric, atropisomeric structure, arising from restricted rotation about the binaphthyl bond, makes it a highly effective ligand for a variety of transition metal-catalyzed enantioselective reactions. This technical guide provides an in-depth overview of the commercial availability of this compound, a curated list of suppliers, its key physical and chemical properties, and detailed experimental protocols for its application in seminal asymmetric transformations.

Commercial Availability and Suppliers

This compound is readily available from a wide range of chemical suppliers, catering to both research and bulk quantity requirements. Purity levels are typically high, often exceeding 98-99%. When sourcing this compound, it is crucial to consider the supplier's reputation, the provided analytical data (e.g., Certificate of Analysis), and the suitability for the intended application.

Below is a summary of prominent suppliers and their typical offerings. Please note that pricing and availability are subject to change and should be confirmed directly with the suppliers.

| Supplier | Typical Purity | Available Quantities |

| Sigma-Aldrich (Merck) | ≥98% | 100 mg, 500 mg, 1 g, 5 g |

| Carl Roth | ≥98% | 250 mg, 1 g, 5 g |

| Strem Chemicals | 98% | 250 mg, 1 g, 5 g |

| Tokyo Chemical Industry (TCI) | >98.0% | 1 g, 5 g, 25 g |

| MedchemExpress | 99.04% | 5 g |

| Santa Cruz Biotechnology | ≥94% (for (R)-DM-BINAP) | Varies |

| BoroPharm | Not specified | 1 g |

| iChemical (ECHEMI) | 99% | Varies (marketplace) |

| Techmate Ltd (distributor for Carl Roth) | min. 98% | 5 g |

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its proper handling, storage, and application in chemical reactions.

| Property | Value | Reference |

| CAS Number | 76189-55-4 | [1][2][3] |

| Molecular Formula | C₄₄H₃₂P₂ | [2][3][4] |

| Molecular Weight | 622.67 g/mol | [3] |

| Appearance | White to off-white crystalline powder | [2][5] |

| Melting Point | 239-241 °C | [3][5][6] |

| Optical Rotation | [α]²⁰/D +222° (c = 0.5% in benzene) | [3] |

| Solubility | Insoluble in water. Soluble in many organic solvents such as toluene, benzene, dichloromethane, and THF. | [6] |

| Storage | Store under inert gas, in a cool, dry place. Air and light sensitive. | [7] |

Core Applications in Asymmetric Catalysis

This compound is a versatile ligand employed in a multitude of asymmetric reactions. Its complexes with transition metals, particularly ruthenium, rhodium, and palladium, are highly effective catalysts.

Asymmetric Hydrogenation

The Noyori asymmetric hydrogenation of ketones and olefins using Ru(II)-BINAP complexes is a cornerstone of modern organic synthesis.[8][9] This method allows for the highly enantioselective synthesis of chiral alcohols and other saturated compounds.

The mechanism of the Ru-BINAP catalyzed hydrogenation of ketones is believed to proceed through a metal-ligand bifunctional pathway.[3][10] The catalytic cycle involves the coordination of the ketone to the ruthenium center, followed by the concerted transfer of a hydride from the metal and a proton from the diamine ligand to the carbonyl group.

Caption: Catalytic cycle for the asymmetric hydrogenation of ketones using a Ru-(R)-BINAP-diamine complex.

This protocol is a generalized procedure based on the Noyori hydrogenation methodology.[8]

1. Catalyst Preparation (in situ):

-

In a nitrogen-filled glovebox, a Schlenk flask is charged with [RuCl₂(benzene)]₂ (0.005 mmol) and this compound (0.011 mmol).

-

Anhydrous, degassed dimethylformamide (DMF) (1 mL) is added, and the mixture is stirred at 100 °C for 10 minutes.

-

The solvent is removed under vacuum to yield the precatalyst, --INVALID-LINK--n.

2. Hydrogenation Reaction:

-

To the flask containing the precatalyst is added a solution of the prochiral ketone (1 mmol) in a chosen solvent (e.g., ethanol, 5 mL).

-

If a diamine ligand is used, it is added at this stage (e.g., (R,R)-DPEN, 0.02 mmol), followed by a base (e.g., KOt-Bu, 0.02 mmol).

-

The flask is placed in an autoclave, which is then purged with hydrogen gas three times.

-

The autoclave is pressurized with hydrogen to the desired pressure (e.g., 4-100 atm) and the reaction mixture is stirred at a specific temperature (e.g., 25-80 °C) for the required time (typically a few hours to 24 hours).

3. Work-up and Analysis:

-

After cooling and careful release of the hydrogen pressure, the solvent is removed under reduced pressure.

-

The residue is purified by column chromatography on silica (B1680970) gel to afford the chiral alcohol.

-

The enantiomeric excess (ee) of the product is determined by chiral HPLC or GC analysis.

Asymmetric Heck Reaction

This compound has also been successfully employed as a chiral ligand in palladium-catalyzed asymmetric Heck reactions, enabling the enantioselective formation of carbon-carbon bonds.[5][11]

The catalytic cycle of the Heck reaction involves the oxidative addition of an aryl or vinyl halide to a Pd(0) complex, followed by migratory insertion of an olefin and subsequent β-hydride elimination to release the product and regenerate the catalyst.[5] The chiral this compound ligand controls the stereochemistry of the migratory insertion step.

Caption: Simplified catalytic cycle for the asymmetric Heck reaction catalyzed by a Pd-(R)-BINAP complex.

Asymmetric Suzuki-Miyaura Coupling

The use of this compound in palladium-catalyzed asymmetric Suzuki-Miyaura coupling reactions allows for the atroposelective synthesis of axially chiral biaryl compounds.[12][13]

The catalytic cycle for the Suzuki-Miyaura coupling involves oxidative addition, transmetalation, and reductive elimination.[14] The this compound ligand influences the stereochemical outcome of the reductive elimination step, leading to the preferential formation of one atropisomer.

References

- 1. Mechanism of asymmetric hydrogenation of alpha-(acylamino)acrylic esters catalyzed by BINAP-ruthenium(II) diacetate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]

- 3. Mechanism of asymmetric hydrogenation of ketones catalyzed by BINAP/1,2-diamine-rutheniumII complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. thieme-connect.com [thieme-connect.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. synthesiswithcatalysts.com [synthesiswithcatalysts.com]

- 7. ethz.ch [ethz.ch]

- 8. Noyori Hydrogenation | NROChemistry [nrochemistry.com]

- 9. Noyori Asymmetric Hydrogenation | Chem-Station Int. Ed. [en.chem-station.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. Highly Enantioselective Binaphthyl-Based Chiral Phosphoramidite Stabilized-Palladium Nanoparticles for Asymmetric Suzuki C–C Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. chem.libretexts.org [chem.libretexts.org]

The Cornerstone of Asymmetric Catalysis: A Technical Guide to Foundational (R)-BINAP Reactions

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the foundational papers on (R)-BINAP catalyzed reactions, a cornerstone of modern asymmetric synthesis. Developed by Nobel laureate Ryoji Noyori and his collaborators, these reactions have revolutionized the production of enantiomerically pure compounds, with profound implications for the pharmaceutical and fine chemical industries. This document provides a detailed overview of the core principles, experimental methodologies, and catalytic cycles of these seminal reactions, with a focus on asymmetric hydrogenation.

Introduction to this compound and its Significance

This compound (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) is a chiral diphosphine ligand that, when complexed with transition metals like ruthenium, forms highly efficient and enantioselective catalysts.[1] Its unique C2 symmetry and atropisomerism are key to its ability to create a chiral environment around the metal center, enabling the differentiation between prochiral faces of a substrate. This has led to the development of powerful methods for the synthesis of a wide range of chiral molecules, including the anti-inflammatory drug Naproxen and intermediates for antibiotics.[1]

Foundational Reactions: Asymmetric Hydrogenation of Ketones and Olefins

The Noyori asymmetric hydrogenation is a powerful and widely used method for the enantioselective reduction of ketones and olefins using a BINAP-ruthenium(II) catalyst in the presence of hydrogen gas.[2][3]

Asymmetric Hydrogenation of Functionalized Ketones

The hydrogenation of functionalized ketones, such as β-keto esters, using BINAP-Ru(II) dihalide complexes is a hallmark of Noyori's work. These reactions are highly efficient and provide access to chiral β-hydroxy esters, which are valuable building blocks in organic synthesis.

Quantitative Data Summary: Asymmetric Hydrogenation of β-Keto Esters

| Substrate | Catalyst | S/C Ratio | H₂ Pressure (atm) | Temperature (°C) | Solvent | Time (h) | Conversion (%) | e.e. (%) | Reference |

| Methyl acetoacetate (B1235776) | RuCl₂--INVALID-LINK--n | 2000 | 100 | 25 | Methanol | 12 | >99 | 99 (R) | [4] |

| Ethyl benzoylacetate | RuCl₂--INVALID-LINK--n | 1000 | 100 | 30 | Ethanol | 24 | >99 | 98 (R) | [4] |

| Isopropyl acetoacetate | RuCl₂--INVALID-LINK--n | 1000 | 100 | 25 | Methanol | 15 | >99 | 99 (R) | [4] |

| Methyl 3-oxopentanoate | RuCl₂--INVALID-LINK--n | 1000 | 100 | 25 | Methanol | 20 | >99 | 98 (R) | [4] |

Catalytic Cycle for Asymmetric Hydrogenation of β-Keto Esters

The catalytic cycle is believed to proceed through a ruthenium dihydride intermediate. The ketone coordinates to the chiral catalyst, followed by the transfer of two hydrogen atoms to the carbonyl group, leading to the formation of the chiral alcohol and regeneration of the catalyst.

Caption: Catalytic cycle for the this compound-Ru catalyzed asymmetric hydrogenation of a ketone.

Experimental Protocol: Asymmetric Hydrogenation of Methyl Acetoacetate

This protocol is based on the foundational work by Noyori and coworkers.

-

Catalyst Preparation: In a glovebox, a Schlenk flask is charged with [RuCl₂(cod)]n (polymeric) and this compound (1:1.1 molar ratio). Anhydrous, degassed DMF is added, and the mixture is heated at 80 °C for 10 minutes to form the red-brown solution of RuCl₂--INVALID-LINK--n. The solvent is removed under vacuum to yield the catalyst as a solid.

-

Hydrogenation Reaction: A glass liner for a high-pressure autoclave is charged with methyl acetoacetate and the RuCl₂--INVALID-LINK--n catalyst (S/C ratio of 2000:1) in degassed methanol.

-

The autoclave is sealed, purged with hydrogen gas, and then pressurized to 100 atm of H₂.

-

The reaction mixture is stirred at 25 °C for 12 hours.

-

After carefully venting the hydrogen, the solvent is removed in vacuo.

-

The enantiomeric excess of the resulting (R)-methyl 3-hydroxybutyrate (B1226725) is determined by chiral GC or HPLC analysis.

Asymmetric Hydrogenation of Functionalized Olefins

The this compound-Ru catalyzed hydrogenation of α,β-unsaturated carboxylic acids is another landmark achievement, providing a direct route to enantiomerically enriched carboxylic acids. A prominent industrial application of this methodology is the synthesis of (S)-Naproxen.[5]

Quantitative Data Summary: Asymmetric Hydrogenation of 2-(6-methoxy-2-naphthyl)propenoic acid for (S)-Naproxen Synthesis

| Catalyst | S/C Ratio | H₂ Pressure (atm) | Temperature (°C) | Solvent | Time (h) | Conversion (%) | e.e. (%) | Reference |

| Ru(OAc)₂[(S)-BINAP] | 1000 | 135 | 25 | Methanol | 12 | >99 | >97 (S) | [6] |

| Ru(OAc)₂[(S)-Tol-BINAP] | 1000 | 30 | 25 | Methanol | 12 | >99 | >97 (S) | [6] |

Catalytic Cycle for Asymmetric Hydrogenation of an α,β-Unsaturated Carboxylic Acid

The mechanism involves the coordination of the olefin to the ruthenium hydride species, followed by migratory insertion and subsequent hydrogenolysis to release the product and regenerate the catalyst.

References

- 1. Noyori Asymmetric Hydrogenation | Thermo Fisher Scientific - US [thermofisher.com]

- 2. Noyori Hydrogenation | NROChemistry [nrochemistry.com]

- 3. Noyori Asymmetric Hydrogenation | Chem-Station Int. Ed. [en.chem-station.com]

- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 5. archive.nptel.ac.in [archive.nptel.ac.in]

- 6. is.muni.cz [is.muni.cz]

A Deep Dive into (R)-BINAP Catalytic Cycles: A Theoretical Perspective for Researchers and Drug Development Professionals

Introduction

(R)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl, commonly known as (R)-BINAP, is a chiral diphosphine ligand that has revolutionized asymmetric catalysis. Its unique C₂-symmetric, atropisomeric structure provides a well-defined chiral environment for transition metal catalysts, enabling highly enantioselective transformations. This technical guide delves into the theoretical studies of this compound catalytic cycles, with a particular focus on ruthenium (Ru) and rhodium (Rh) catalyzed hydrogenation reactions. Understanding the intricacies of these catalytic cycles at a molecular level is paramount for researchers, scientists, and drug development professionals aiming to design more efficient and selective synthetic routes to chiral molecules. This document provides a comprehensive overview of the prevailing mechanistic models, supported by quantitative data, detailed experimental and computational protocols, and illustrative diagrams.

This compound-Ruthenium Catalyzed Asymmetric Hydrogenation of Ketones